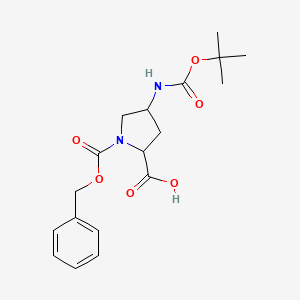

N-Cbz-(4S)-4-(Boc-amino)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur without interference from other reactive sites on the molecule.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. The preparation often includes the following steps:

Protection of the amine group: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of the benzyloxycarbonyl group: The carboxylic acid group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

Formation of the pyrrolidine ring: The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

Substitution reactions: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.

Oxidation and reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the compound acts as a protecting group that prevents unwanted side reactions during the formation of peptide bonds. The protecting groups are later removed to yield the desired peptide product. The molecular targets and pathways involved vary depending on the specific reactions and applications .

Comparison with Similar Compounds

Similar compounds to 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid include:

N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxycarbonyl protecting group, used in peptide synthesis.

N-tert-Butoxycarbonyl-L-proline: Similar to the target compound but with only the Boc protecting group.

N-Benzyloxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins, featuring a benzyloxycarbonyl group.

The uniqueness of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid lies in its dual protection strategy, which allows for selective deprotection and functionalization, making it highly versatile in synthetic chemistry .

Biological Activity

N-Cbz-(4S)-4-(Boc-amino)-L-proline is an amino acid derivative with significant implications in medicinal chemistry, particularly due to its biological activities. This compound features a benzyloxycarbonyl (Cbz) and a tert-butoxycarbonyl (Boc) protecting group, which enhance its stability and reactivity in various biological contexts. The chirality at the 4S position is crucial for its interactions with biological targets, making it a subject of intensive research.

- Molecular Formula : C₁₈H₂₄N₂O₆

- Molecular Weight : 364.39 g/mol

- Chirality : (4S) configuration

Biological Activity Overview

This compound has been investigated primarily for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a pivotal role in glucose metabolism and is implicated in type 2 diabetes. The structural features of this compound contribute to its ability to interact effectively with DPP-IV, which is essential for developing therapeutic agents targeting metabolic disorders.

The mechanism by which this compound inhibits DPP-IV involves binding to the active site of the enzyme, thereby preventing the breakdown of incretin hormones that regulate insulin secretion. This inhibition leads to increased insulin levels and improved glycemic control in diabetic models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cbz and Boc protecting groups | Chirality at 4S position enhances biological activity |

| (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | Single Boc protecting group | Different chirality may affect enzyme interaction |

| (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | Multiple carboxyl groups | Increased complexity may influence solubility and reactivity |

| (2S,4S)-1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid | Similar backbone structure | Variation in protection may alter stability during synthesis |

Case Studies and Research Findings

-

DPP-IV Inhibition Studies :

- Research indicates that modifications to the Cbz and Boc groups can significantly affect the binding affinity and specificity towards DPP-IV. For instance, derivatives with altered protecting groups exhibited varying degrees of inhibitory activity, suggesting that structural optimization is critical for enhancing therapeutic efficacy.

-

Antidiabetic Effects :

- In vivo studies have demonstrated that this compound derivatives improve glucose tolerance in diabetic animal models. These findings underscore the potential of this compound as a lead structure for developing new antidiabetic medications.

-

Structural Activity Relationship (SAR) :

- A comprehensive SAR analysis has revealed that the presence of both Cbz and Boc groups not only stabilizes the compound but also enhances its solubility and bioavailability, crucial factors for drug development.

Properties

Molecular Formula |

C18H24N2O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

DDWOAECQYPSHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.